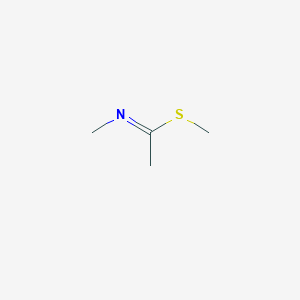

Methyl (1E)-N-methylethanimidothioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of methyl N-methylthioacetimidate involves several steps. Initially, acetaldehyde reacts with hydroxylamine sulfate in an alkaline solution to produce acetaldoxime. This intermediate is then chlorinated to form chloroacetaldoxime. The final step involves the reaction of chloroacetaldoxime with methyl mercaptan in the presence of sodium hydroxide, resulting in the formation of methyl thialdoxime .

Analyse Des Réactions Chimiques

Methyl N-methylthioacetimidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield thioethers .

Applications De Recherche Scientifique

Methyl N-methylthioacetimidate has several applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various heterocyclic compounds. In biology, it serves as a tool for studying enzyme inhibition, particularly acetylcholinesterase inhibition, which is crucial for understanding nerve function and developing treatments for neurological disorders Industrially, it is used for pest control in agriculture, ensuring crop protection and food safety .

Mécanisme D'action

The primary mechanism of action of methyl N-methylthioacetimidate involves the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, methyl N-methylthioacetimidate causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, muscle overstimulation, and eventual paralysis of the pest . This mechanism is similar to that of other carbamate insecticides.

Comparaison Avec Des Composés Similaires

Methyl N-methylthioacetimidate is similar to other carbamate insecticides such as carbaryl and aldicarb. it is unique in its rapid action and broad-spectrum effectiveness. Unlike some other carbamates, it is highly soluble in water, which increases its potential for environmental contamination . Other similar compounds include methyl parathion and oxamyl, which also inhibit acetylcholinesterase but differ in their chemical structures and specific applications .

Conclusion

Methyl N-methylthioacetimidate is a versatile compound with significant applications in agriculture, chemistry, biology, and medicine. Its unique properties and rapid action make it an important tool for pest control and scientific research. its high toxicity necessitates careful handling and regulation to minimize potential hazards to humans and the environment.

Propriétés

Numéro CAS |

59073-00-6 |

|---|---|

Formule moléculaire |

C4H9NS |

Poids moléculaire |

103.19 g/mol |

Nom IUPAC |

methyl N-methylethanimidothioate |

InChI |

InChI=1S/C4H9NS/c1-4(5-2)6-3/h1-3H3 |

Clé InChI |

NLITYCNQKFOKBI-UHFFFAOYSA-N |

SMILES canonique |

CC(=NC)SC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Piperidinamine, N-[1-(ethylazo)ethyl]-](/img/structure/B14596974.png)

![Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14596985.png)

![Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14596993.png)

![Phosphorane, [(4-bromophenyl)methylene]triphenyl-](/img/structure/B14596995.png)

![4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine](/img/structure/B14597003.png)

![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)

![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)

![3,4-Dichloro-9-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14597029.png)

![(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinoline-4(1H)-carbonitrile](/img/structure/B14597036.png)

![7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione](/img/structure/B14597056.png)